molecular formula C22H24ClN3O2 B11325100 2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]propanamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]propanamide

Cat. No.: B11325100
M. Wt: 397.9 g/mol
InChI Key: PEWGWHZNZWRBGL-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a chlorinated phenoxy group, a pyrazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}propanamide typically involves multiple steps. One common route starts with the chlorination of 3,5-dimethylphenol to produce 4-chloro-3,5-dimethylphenol. This intermediate is then reacted with 1-(4-methylbenzyl)-1H-pyrazole-5-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}propanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-3,5-dimethylphenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}propanamide stands out due to its unique combination of a chlorinated phenoxy group and a pyrazole ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C22H24ClN3O2

Molecular Weight

397.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]propanamide

InChI

InChI=1S/C22H24ClN3O2/c1-14-5-7-18(8-6-14)13-26-20(9-10-24-26)25-22(27)17(4)28-19-11-15(2)21(23)16(3)12-19/h5-12,17H,13H2,1-4H3,(H,25,27)

InChI Key

PEWGWHZNZWRBGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C(C)OC3=CC(=C(C(=C3)C)Cl)C

Origin of Product

United States

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